![molecular formula C21H30N4O4 B5289696 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid, also known as MNI-137, is a novel small molecule that has gained attention in the scientific research community due to its potential therapeutic applications. MNI-137 is a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator that has been shown to have significant effects on various physiological and biochemical processes.
作用机制
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid acts as a positive allosteric modulator of nAChRs, which are a type of ligand-gated ion channels that are widely expressed in the brain and other tissues. nAChRs play a critical role in various physiological and biochemical processes such as neurotransmitter release, synaptic plasticity, and inflammation. This compound enhances the activity of nAChRs by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the activity of the receptor, leading to the various physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and inflammation. This compound has been shown to enhance the release of acetylcholine, dopamine, and glutamate, which are important neurotransmitters involved in cognitive function, mood, and motor control. This compound has also been shown to enhance synaptic plasticity, which is critical for learning and memory. Additionally, this compound has been shown to reduce inflammation, which is implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid has several advantages as a research tool, including its high potency and selectivity for nAChRs, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to the use of this compound in lab experiments, including its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
未来方向
Future research on 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid could focus on several areas, including the identification of its specific molecular targets and the development of more selective and potent compounds. Additionally, further studies on the effects of this compound on various neurological and psychiatric disorders could provide valuable insights into its therapeutic potential. Finally, investigations into the potential side effects and safety of this compound could inform its potential use as a therapeutic agent in humans.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a positive allosteric modulator of nAChRs, its various biochemical and physiological effects, and its favorable pharmacokinetic properties make it a valuable research tool. Further research on this compound could provide valuable insights into its therapeutic potential and inform its potential use as a therapeutic agent in humans.
合成方法
The synthesis of 2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid involves the reaction of 2-chloronicotinic acid with 1,4-bis(3-aminopropyl)piperazine (BAPP) and morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a coupling agent and a base, followed by purification using chromatography. The final product is obtained as a white powder with a purity of over 98%.
科学研究应用
2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been shown to improve motor function and reduce the severity of symptoms. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce the negative symptoms of the disease. In depression, this compound has been shown to have antidepressant-like effects.
属性
IUPAC Name |
2-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c26-20(24-11-13-29-14-12-24)16-3-2-8-25(15-16)17-5-9-23(10-6-17)19-18(21(27)28)4-1-7-22-19/h1,4,7,16-17H,2-3,5-6,8-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNUWORMZSGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=C(C=CC=N3)C(=O)O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
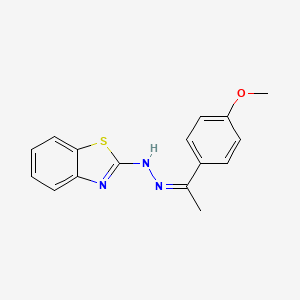
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)
![(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5289632.png)
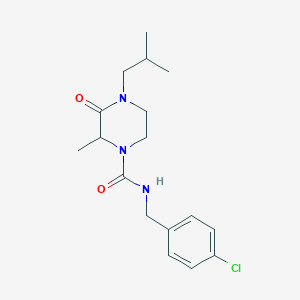
![methyl 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5289645.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)
![N-(4-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]methyl}phenyl)acetamide](/img/structure/B5289656.png)
![ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate](/img/structure/B5289664.png)
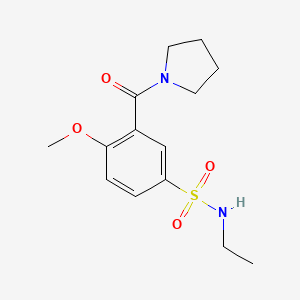
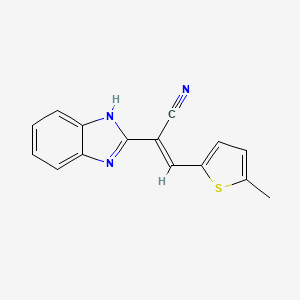
![N-methyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanamine dihydrochloride](/img/structure/B5289688.png)
![3-ethyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5289704.png)
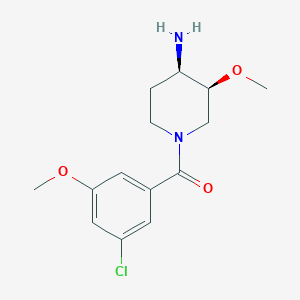
![N,N,N'-trimethyl-N'-[1-(2-methyl-2-phenylpropanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B5289712.png)
